molecular formula C13H12Cl3N B11839816 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline CAS No. 948292-07-7

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline

Cat. No.: B11839816
CAS No.: 948292-07-7
M. Wt: 288.6 g/mol
InChI Key: SFAGEJWJLSBZHW-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline is a quinoline derivative characterized by the presence of chloropropyl and dichloro substituents. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline followed by the introduction of the chloropropyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives with potential biological activities.

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Scientific Research Applications

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The chloropropyl group enhances its binding affinity to specific sites, while the quinoline core modulates its electronic properties, facilitating interactions with biological molecules. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

948292-07-7

Molecular Formula

C13H12Cl3N

Molecular Weight

288.6 g/mol

IUPAC Name

2,7-dichloro-3-(3-chloropropyl)-8-methylquinoline

InChI

InChI=1S/C13H12Cl3N/c1-8-11(15)5-4-9-7-10(3-2-6-14)13(16)17-12(8)9/h4-5,7H,2-3,6H2,1H3

InChI Key

SFAGEJWJLSBZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)CCCCl)Cl

Origin of Product

United States

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